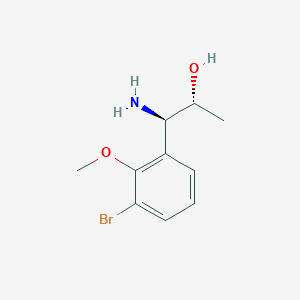

(1R,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL

Description

Properties

Molecular Formula |

C10H14BrNO2 |

|---|---|

Molecular Weight |

260.13 g/mol |

IUPAC Name |

(1R,2R)-1-amino-1-(3-bromo-2-methoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14BrNO2/c1-6(13)9(12)7-4-3-5-8(11)10(7)14-2/h3-6,9,13H,12H2,1-2H3/t6-,9+/m1/s1 |

InChI Key |

CXCXJWNJQATRAT-MUWHJKNJSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C1=C(C(=CC=C1)Br)OC)N)O |

Canonical SMILES |

CC(C(C1=C(C(=CC=C1)Br)OC)N)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Precursors

The synthesis of (1R,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL typically begins with 3-bromo-2-methoxybenzaldehyde as the primary aromatic substrate. This aldehyde provides the bromine and methoxy substitution pattern crucial to the target molecule’s structure and reactivity.

General Synthetic Route Overview

The preparation generally follows these key steps:

Step 1: Formation of a Nitroalkene Intermediate

The aldehyde reacts with nitromethane under basic conditions to form a nitroalkene via a Henry (nitroaldol) condensation. This step introduces the nitro group adjacent to the aromatic ring, setting up the backbone for the amino alcohol.Step 2: Reduction of Nitroalkene to Amino Alcohol

The nitroalkene intermediate is then reduced, typically using hydride donors such as sodium borohydride or catalytic hydrogenation, to convert the nitro group into an amino group and simultaneously reduce the alkene, yielding the amino alcohol with the desired stereochemistry.Step 3: Stereochemical Control

Enantioselective synthesis is crucial to obtain the (1R,2R) stereoisomer. This can be achieved by employing chiral catalysts or auxiliaries during the reduction step or by using chiral starting materials. Methods such as catalytic asymmetric allylboration or chiral ligand-mediated hydrogenation have been reported for related compounds to achieve high enantiomeric excess.

Detailed Synthetic Procedure and Conditions

Research Findings on Preparation Efficiency and Purity

Yields: Literature reports yields for similar amino alcohols in the range of 70–85% after purification, depending on reaction scale and conditions.

Purification: Flash column chromatography using silica gel with eluents such as ethyl acetate/petroleum ether mixtures is commonly employed to isolate the pure amino alcohol.

Stereochemical Purity: Enantiomeric excess is typically assessed by chiral HPLC, with reported values around 90–96% ee, confirming effective stereocontrol during synthesis.

Comparative Analysis with Analogous Compounds

This comparison highlights the influence of halogen substitution (Br vs. F) on synthetic strategy and properties. Bromine substitution tends to increase molecular weight and lipophilicity, potentially affecting reaction kinetics and purification.

Notes on Reaction Mechanism and Optimization

The Henry condensation proceeds via nucleophilic attack of the nitromethane anion on the aldehyde, forming a β-nitro alcohol intermediate that dehydrates to the nitroalkene.

The reduction step requires careful control to selectively reduce the nitroalkene to the amino alcohol without affecting the aromatic bromine or methoxy groups.

Chiral induction during reduction is often achieved by employing ligands or catalysts that favor one enantiomer, essential for obtaining the (1R,2R) isomer with high optical purity.

Solvent choice, temperature, and reagent stoichiometry are critical parameters optimized to maximize yield and minimize side products.

Summary Table of Preparation Method Parameters

| Parameter | Typical Value/Condition | Effect on Synthesis |

|---|---|---|

| Starting material | 3-bromo-2-methoxybenzaldehyde | Defines substitution pattern and reactivity |

| Base for Henry reaction | NaOH, K2CO3 (mild base) | Facilitates nitroalkene formation |

| Solvent | Ethanol, DMF | Polar solvents favor Henry condensation |

| Temperature | 0–25 °C (Henry), 0–40 °C (reduction) | Controls reaction rate and selectivity |

| Reducing agent | Sodium borohydride or Pd/C + H2 | Converts nitroalkene to amino alcohol |

| Chiral catalyst | BINOL derivatives or similar | Ensures enantioselective reduction |

| Purification | Silica gel chromatography | Isolates pure enantiomeric amino alcohol |

| Yield | 70–85% | Dependent on reaction optimization |

| Enantiomeric excess | 90–96% | Verified by chiral HPLC or optical rotation |

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or catalyst.

Major Products Formed

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Regeneration of the hydroxyl group.

Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

(1R,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: Investigated for its potential as a ligand for various biological targets, including enzymes and receptors.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

Industry: Utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with its targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares the target compound with structurally related β-amino alcohols, emphasizing substituent variations and their implications:

Key Observations :

- Substituent Position : The target compound’s 3-bromo-2-methoxy configuration creates a distinct electronic environment compared to analogs with bromine at position 3 and methyl at position 5 (e.g., ). Adjacent substituents may enhance intramolecular hydrogen bonding or alter receptor binding.

- Biological Activity : The naphthalene-derived compound exhibits antituberculosis activity, highlighting the importance of extended aromatic systems in targeting Mycobacterium tuberculosis.

Physicochemical Properties

Predicted or reported properties of selected analogs are summarized below:

*Estimated based on analogs with similar amino alcohol structures.

Key Insights :

- Density and Polarity : The bromo-methoxy substitution in the target compound may increase density compared to furyl or methyl-substituted analogs (e.g., ).

- Boiling Point : Higher molecular weight analogs (e.g., ) exhibit elevated boiling points, correlating with increased van der Waals interactions.

Biological Activity

(1R,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL is a chiral organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of an amino group, a hydroxyl group, and a bromo-substituted methoxyphenyl moiety, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms.

- Molecular Formula : C₁₀H₁₄BrNO₂

- Molecular Weight : 260.13 g/mol

- Structure : The compound features a stereocenter that influences its biological interactions.

The biological activity of (1R,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL can be attributed to its ability to interact with various biological targets:

- Neurotransmitter Receptors : Preliminary studies suggest that this compound may modulate neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors. This could influence mood regulation and cognitive functions.

- Enzyme Inhibition : The compound's chiral nature allows it to fit into active sites of specific enzymes or receptors with high specificity, potentially acting as an inhibitor. Similar compounds have shown anti-inflammatory properties and effects on pain pathways .

Biological Activity Overview

Research indicates that (1R,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL exhibits various biological activities:

- Anti-inflammatory : Exhibits potential to reduce inflammation through modulation of cytokine production.

- Neuroprotective Effects : May protect against neurodegenerative processes by influencing neurotransmitter levels.

- Analgesic Properties : Potential use in pain management by acting on opioid receptors without the typical abuse liability associated with conventional opioids .

Comparative Analysis with Similar Compounds

The following table compares (1R,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| (1S,2S)-1-Amino-1-(3-bromo-4-methylphenyl)propan-2-OL | C₁₀H₁₄BrNO₂ | Similar chiral structure | Different phenyl substitution |

| (1R,2S)-1-Amino-1-(4-chlorophenyl)propan-2-OL | C₉H₁₄ClNO₂ | Contains chlorine instead of bromine | Varying halogen effects on reactivity |

| S(-)-Propranolol | C₁₃H₁₈N₂O | Beta-blocker used in cardiovascular treatment | Distinct pharmacological properties |

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Dopamine D3 Receptors : Research has indicated that compounds with similar structures can act as dual-target ligands for dopamine D3 and mu-opioid receptors, suggesting a potential for developing safer analgesics .

- Neurotransmitter Modulation : Studies have highlighted the role of structurally similar compounds in modulating serotonin receptor activity, which is critical for mood regulation and anxiety disorders .

- Inflammatory Pathways : Investigations into the anti-inflammatory effects of related compounds have shown promise in treating conditions such as rheumatoid arthritis and psoriasis through inhibition of pro-inflammatory cytokines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.